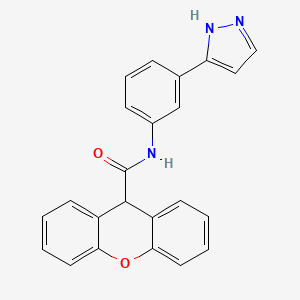

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .科学的研究の応用

Synthesis and Chemical Properties

Research on pyrazole derivatives, including those structurally related to N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, focuses on the synthesis and characterization of these compounds due to their interesting chemical and physical properties. For instance, studies on the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated moderate to excellent antifungal activities against several phytopathogenic fungi, showcasing the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015). Moreover, microwave-assisted synthesis of tetrazolyl pyrazole amides highlights the efficiency and rapid synthesis of pyrazole-based compounds, which possess bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Potential Therapeutic Applications

Although the direct therapeutic applications of N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide were not found in the literature, research on related pyrazole derivatives reveals a wide range of potential therapeutic uses. For instance, pyrazole derivatives have been explored for their enzyme inhibitory activities, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) inhibition, which are relevant in treating diseases like Alzheimer's and certain cancers (Cetin et al., 2021). Additionally, the antimicrobial activity of pyrazole derivatives against various bacterial strains, including Staphylococcus aureus, suggests their potential as novel anti-infective agents (Cascioferro et al., 2016).

Materials Science Applications

In materials science, the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, related to the xanthene structure in N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide, have been investigated. These materials exhibit high thermal stability, solubility in polar solvents, and potential for use in advanced polymer applications due to their mechanical strength and thermal properties (Sheng et al., 2009).

作用機序

Target of Action

Compounds with similar structures, such as phenyl-5-(1h-pyrazol-3-yl)-1,3-thiazole, have been shown to interact withHematopoietic prostaglandin D synthase .

Mode of Action

Based on the known interactions of similar compounds, it may interact with its target enzyme to modulate its activity

Biochemical Pathways

Given the potential target, it may influence the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain perception .

Result of Action

If it indeed targets hematopoietic prostaglandin d synthase, it could potentially influence the synthesis of prostaglandins and thereby affect processes such as inflammation and pain perception .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(1H-pyrazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-23(25-16-7-5-6-15(14-16)19-12-13-24-26-19)22-17-8-1-3-10-20(17)28-21-11-4-2-9-18(21)22/h1-14,22H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYMFWRJZNMQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC(=C4)C5=CC=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrazol-3-yl)phenyl)-9H-xanthene-9-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2987967.png)

![6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2987969.png)

![3-(3,4-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2987970.png)

![3-{4-Amino-3-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2987972.png)

![2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2987974.png)